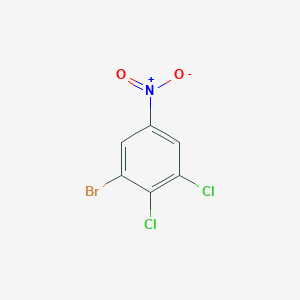

3-Bromo-4,5-dichloronitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dichloro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCABTKXOACXLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4,5 Dichloronitrobenzene

Direct Halogenation and Nitration Strategies for Polyhalogenated Nitrobenzenes

Direct electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing substituents onto an aromatic ring. fiveable.me However, the reactivity of the ring is profoundly influenced by the substituents already present. Halogens and nitro groups are electron-withdrawing and thus deactivate the ring towards further electrophilic attack. msu.edulibretexts.org

Electrophilic Bromination under Deactivating Conditions in Strong Acid Media

The introduction of a bromine atom onto a benzene (B151609) ring that is already substituted with deactivating groups, such as two chlorine atoms and a nitro group, is a challenging synthetic step. These substituents withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edulibretexts.org To overcome this deactivation, forceful reaction conditions are necessary.

The bromination of such deactivated aromatic compounds often requires treatment with a potent brominating agent in a highly acidic medium. researchgate.net For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) is an effective method for the monobromination of highly deactivated aromatics. researchgate.net The strong acid protonates the brominating agent, significantly increasing its electrophilicity and enabling it to attack the electron-poor ring. researchgate.net Similarly, reagents like tribromoisocyanuric acid (TBCA) in 98% H₂SO₄ can generate a superelectrophilic species capable of brominating even highly deactivated substrates. researchgate.net These methods provide a practical route to bromo derivatives that would not be accessible under milder conditions.

Mechanistic Insights into Competitive Aromatic Bromination and Nitration

The regiochemical outcome of electrophilic aromatic substitution on a polysubstituted benzene ring is dictated by the directing effects of the existing substituents. The general mechanism proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the removal of a proton to restore aromaticity. byjus.comlibretexts.org

In the case of synthesizing 3-bromo-4,5-dichloronitrobenzene from its logical precursor, 1,2-dichloro-4-nitrobenzene (also known as 3,4-dichloronitrobenzene), the directing effects of the substituents must be considered:

Nitro Group (-NO₂): This is a powerful deactivating group and a strong meta-director. stackexchange.com

Chlorine Atoms (-Cl): Halogens are deactivating yet ortho, para-directing groups. libretexts.orgyoutube.com

When these effects are combined in 1,2-dichloro-4-nitrobenzene, the possible positions for electrophilic attack are evaluated. All three substituents strongly deactivate the ring. The nitro group directs incoming electrophiles to the positions meta to it (C-2 and C-6). The chlorine at C-1 directs to its ortho (C-2) and para (C-4, which is blocked) positions. The chlorine at C-2 directs to its ortho (C-1, blocked, and C-3) and para (C-5) positions.

The position at C-5 (which becomes C-3 in the final product name, 1-bromo-2,3-dichloro-5-nitrobenzene) is the most favorable site for bromination. This position is ortho to the C-2 chlorine and meta to the nitro group. While deactivated, it is the least disfavored position, leading to the desired isomer. Attack at other positions is less likely due to stronger deactivation or steric hindrance.

Catalytic and Stoichiometric Roles of Oxidizing Agents in Selective Bromination

To enhance the rate and selectivity of bromination, especially for deactivated substrates, oxidizing agents are often employed. These agents facilitate the generation of a more potent electrophile, typically the bromine cation (Br⁺) or a polarized bromine species, from a bromide source like HBr or a metal bromide. researchgate.netresearchgate.net This approach, known as oxidative bromination, can be more efficient and environmentally benign than using elemental bromine. researchgate.netrsc.org

Common oxidizing agents used in these reactions include:

Hydrogen Peroxide (H₂O₂): The H₂O₂/HBr system is a well-established method for the bromination of various aromatic compounds. nih.gov In this system, H₂O₂ oxidizes bromide ions to generate electrophilic bromine in situ. A key advantage is that the primary byproduct is water, making it a "green" chemistry approach. nih.govgoogle.com

Potassium Iodate (KIO₃) and Sodium Periodate (NaIO₄): These hypervalent iodine compounds are effective oxidants that can be used with a bromide salt under mild acidic conditions to achieve bromination of deactivated aromatic rings.

Dimethyl Sulfoxide (DMSO): DMSO can act as a mild and inexpensive oxidant in combination with HX (X = Br, I) to enable the halogenation of arenes. organic-chemistry.org

The use of these oxidants in stoichiometric or catalytic amounts can avoid the need for harsh Lewis acids and provide better control over the reaction, minimizing the formation of polybrominated byproducts. researchgate.net

Precursor-Based Synthetic Routes and Functional Group Interconversions

When direct substitution is not feasible or leads to incorrect isomers, precursor-based routes involving multiple steps and functional group interconversions become essential.

Synthetic Approaches from Dichloronitrobenzene Precursors

The most direct and common synthesis of 3-bromo-4,5-dichloronitrobenzene involves the electrophilic bromination of 1,2-dichloro-4-nitrobenzene. This precursor is readily available through the nitration of 1,2-dichlorobenzene (B45396), a reaction that yields a mixture of isomers, with the desired 4-nitro product being the major component (around 90%). chemicalbook.com

The subsequent bromination of 1,2-dichloro-4-nitrobenzene requires a catalyst to activate the bromine molecule, as the aromatic ring is strongly deactivated. A typical laboratory or industrial procedure involves reacting the precursor with elemental bromine in the presence of a Lewis acid catalyst, such as iron powder or iron(III) bromide (FeBr₃). masterorganicchemistry.comlibretexts.org Heat is often required to drive the reaction to completion.

Table 1: Representative Reaction Conditions for the Bromination of a Deactivated Nitroaromatic Precursor

| Precursor | Reagents | Catalyst | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Nitrobenzene (B124822) | Bromine (Br₂) | Iron Powder (Fe) | Heated at 135–145°C | m-Bromonitrobenzene | [N/A]* |

| 1,2-dichloro-4-nitrobenzene | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Heating | 3-Bromo-4,5-dichloronitrobenzene | libretexts.org |

Analogous reaction conditions are applied for the polysubstituted derivative.

Diazotization and Denitration/Deamination Strategies for Related Halonitrobenzene Scaffold Construction

An alternative and highly versatile strategy for constructing specifically substituted halonitrobenzenes involves the diazotization of a primary aromatic amine, followed by a substitution reaction, most notably the Sandmeyer reaction. wikipedia.orgnih.gov This pathway allows for the introduction of substituents that are difficult to install via direct electrophilic substitution.

The synthesis of 3-bromo-4,5-dichloronitrobenzene via this method would proceed through the following general steps:

Starting Material: A suitable aniline (B41778) precursor, such as 3,4-dichloro-5-nitroaniline, would be required.

Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). youtube.com This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺). google.comgoogle.com

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr). masterorganicchemistry.com This facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas and yielding the target product. google.comwikipedia.org

This multi-step approach provides a powerful tool for regiocontrol in the synthesis of complex aromatic scaffolds, as the placement of the amine group in the precursor dictates the final position of the introduced halide. vaia.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role/Function |

|---|---|---|

| 3-Bromo-4,5-dichloronitrobenzene | 1-Bromo-2,3-dichloro-5-nitrobenzene | Target Product |

| 1,2-Dichloro-4-nitrobenzene | 3,4-Dichloronitrobenzene (B32671) | Synthetic Precursor |

| 1,2-Dichlorobenzene | o-Dichlorobenzene | Precursor for 1,2-dichloro-4-nitrobenzene |

| Bromine | Br₂ | Reagent (Brominating Agent) |

| Iron(III) bromide | FeBr₃ | Catalyst (Lewis Acid) |

| Iron | Fe | Catalyst (Lewis Acid Precursor) |

| Sulfuric Acid | H₂SO₄ | Reagent/Solvent (Strong Acid) |

| N-Bromosuccinimide | NBS | Reagent (Brominating Agent) |

| Tribromoisocyanuric Acid | TBCA | Reagent (Brominating Agent) |

| Hydrogen Peroxide | H₂O₂ | Reagent (Oxidizing Agent) |

| Dimethyl Sulfoxide | DMSO | Reagent (Oxidizing Agent) |

| 3,4-Dichloro-5-nitroaniline | Synthetic Precursor (for Diazotization) | |

| Sodium Nitrite | NaNO₂ | Reagent (Nitrous Acid Precursor) |

| Hydrochloric Acid | HCl | Reagent (Strong Acid) |

| Nitrous Acid | HNO₂ | Reagent (Diazotizing Agent) |

| Copper(I) bromide | CuBr | Catalyst (Sandmeyer Reaction) |

Exploration of Green Chemistry Principles in Halogenated Aromatic Compound Synthesis (e.g., Catalyst-free methodologies)

The synthesis of halogenated aromatic compounds, a cornerstone of the pharmaceutical, agrochemical, and materials science industries, traditionally relies on methods that are often at odds with the principles of green chemistry. chemicalbook.com The production of molecules like 3-Bromo-4,5-dichloronitrobenzene typically involves electrophilic aromatic substitution reactions that use hazardous reagents, chlorinated solvents, and harsh conditions. Green chemistry offers a framework for developing more environmentally benign alternatives by focusing on waste prevention, atom economy, and the use of safer substances. chemicalbook.comlibretexts.orglibretexts.org

A primary goal in the green synthesis of halogenated aromatics is the replacement of volatile and toxic solvents, such as chlorinated hydrocarbons, with safer alternatives like water or ionic liquids. libretexts.org Another key area is the development of more efficient and recyclable catalysts to replace traditional stoichiometric Lewis acids (e.g., AlCl₃, FeBr₃), which generate significant waste. quora.comlibretexts.org For instance, research into solvent-free selective hydrogenation of chloronitrobenzene over robust and reusable Pt/Fe₃O₄ catalysts demonstrates a tangible application of these principles, offering high selectivity and complete substrate conversion without the need for a solvent. rsc.org

The concept of catalyst-free methodologies represents a significant, albeit challenging, frontier. Electrophilic aromatic halogenation is generally difficult without a catalyst to activate the halogen molecule and overcome the high activation energy required to break the aromaticity of the benzene ring. libretexts.org However, research into alternative energy sources, such as UV light or ultrasound, and novel reaction media, like eutectogels, is paving the way for new synthetic pathways that may reduce or eliminate the need for conventional catalysts. rsc.org For example, UV-induced processes in the presence of sulfite (B76179) are being explored for the reductive dehalogenation of compounds like 2,5-dichloronitrobenzene, showcasing non-traditional, catalyst-free approaches to modifying halogenated aromatics. researchgate.net While a direct catalyst-free synthesis for a complex molecule like 3-Bromo-4,5-dichloronitrobenzene is not yet established, these emerging fields represent the future direction of greener halogenation chemistry.

The following table summarizes the contrast between traditional and green approaches in the synthesis of halogenated aromatic compounds.

| Feature | Traditional Synthesis Approach | Green Chemistry Approach |

| Solvents | Often uses hazardous chlorinated solvents (e.g., Chloroform, Dichloromethane). libretexts.org | Emphasizes use of safer solvents like water, ethanol, or solvent-free conditions. libretexts.orgrsc.org |

| Catalysts | Employs stoichiometric, non-recyclable Lewis acids (e.g., AlCl₃, FeBr₃). quora.comlibretexts.org | Focuses on highly active, selective, and recyclable catalysts (e.g., heterogeneous catalysts). rsc.org |

| Reagents | Uses strong, corrosive acids (e.g., concentrated H₂SO₄, HNO₃). chemicalbook.com | Aims to use less hazardous reagents and biocatalysts where possible. libretexts.org |

| Energy | Often requires high temperatures and pressures, leading to high energy consumption. | Seeks to use energy-efficient methods, including reactions at ambient temperature and pressure. libretexts.org |

| Waste | Generates significant amounts of hazardous waste and by-products. | Designed to prevent waste, maximizing atom economy and minimizing by-products. chemicalbook.com |

Multistep Synthesis and Regioselectivity Challenges in Highly Substituted Benzene Derivatives

The synthesis of polysubstituted benzene derivatives like 3-Bromo-4,5-dichloronitrobenzene is a complex task where regioselectivity—the control of substituent placement on the aromatic ring—is the paramount challenge. The outcome of an electrophilic aromatic substitution reaction is dictated by the directing effects of the substituents already present on the ring. chegg.com These groups can either activate or deactivate the ring towards further substitution and direct incoming groups to specific positions (ortho, meta, or para). libretexts.org

In the case of 3-Bromo-4,5-dichloronitrobenzene, the benzene ring is decorated with three halogen atoms (one bromine, two chlorine) and a nitro group. Halogens are deactivating yet ortho-, para-directing, while the nitro group is strongly deactivating and a meta-director. The presence of multiple, competing directing groups makes the regioselective synthesis of the target isomer exceptionally difficult. libretexts.org

| Substituent | Type | Directing Effect |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

A hypothetical retrosynthetic analysis highlights these challenges. One plausible starting material is 1,2-dichlorobenzene.

Step 1: Nitration of 1,2-dichlorobenzene. The initial nitration using a mixture of nitric acid and sulfuric acid does not yield a single product. The two chlorine atoms direct the incoming nitro group to positions 3 and 4. This results in a mixture of 3,4-dichloronitrobenzene and another isomer, which must be separated. chemicalbook.com Industrial processes report that nitration of 1,2-dichlorobenzene can yield up to 90% of the 4-nitro isomer (3,4-dichloronitrobenzene) and 10% of the 3-nitro isomer. chemicalbook.com

Step 2: Bromination of 3,4-dichloronitrobenzene. The subsequent bromination of the purified 3,4-dichloronitrobenzene presents a significant regiochemical hurdle. The ring now has three substituents guiding the incoming bromine:

The nitro group at position 4 directs meta to itself (positions 2 and 6).

The chlorine at position 1 directs ortho (position 2) and para (position 4, which is blocked).

The chlorine at position 2 directs ortho (position 6) and para (position 5).

The combined influence of these groups makes it difficult to selectively introduce the bromine atom at the desired C-5 position to form 3-Bromo-4,5-dichloronitrobenzene. The directing effects would likely lead to a mixture of brominated products, primarily at positions 2, 5, and 6, requiring complex separation procedures and resulting in a low yield of the target molecule. This challenge is common in the synthesis of highly substituted aromatics, where the order of reactions must be carefully planned to manage competing directing influences. libretexts.orgquora.com

The following table illustrates a potential, though challenging, pathway and the regiochemical outcomes.

| Step | Reaction | Starting Material | Key Reagents | Desired Product | Major Potential By-products/Isomers |

| 1 | Nitration | 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | 3,4-Dichloronitrobenzene | 2,3-Dichloronitrobenzene (B165493) chemicalbook.com |

| 2 | Bromination | 3,4-Dichloronitrobenzene | Br₂, FeBr₃ | 3-Bromo-4,5-dichloronitrobenzene | 5-Bromo-1,2-dichloro-3-nitrobenzene, 2-Bromo-3,4-dichloronitrobenzene |

This strategic complexity underscores why the synthesis of such specific isomers remains a sophisticated chemical endeavor, often requiring multi-step sequences and careful purification to isolate the desired product from a mixture of regioisomers. chegg.com

Spectroscopic Characterization and Molecular Structure Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy offers a powerful, non-destructive toolkit for elucidating the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and Mass Spectrometry (MS) are indispensable for confirming the substitution pattern and validating the molecular formula.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The substitution pattern of 3-Bromo-4,5-dichloronitrobenzene leaves two protons on the aromatic ring, which are chemically non-equivalent, leading to distinct signals in the ¹H NMR spectrum.

The proton at C6 (H-6) is flanked by the chloro and nitro groups, while the proton at C2 (H-2) is positioned between the bromo and nitro groups. Due to the strong electron-withdrawing nature of the nitro group and the halogens, both protons are expected to be significantly deshielded, appearing downfield in the spectrum, likely in the range of 7.5-8.5 ppm. Each proton signal would appear as a doublet due to coupling with the other.

The ¹³C NMR spectrum is expected to show six unique signals, one for each carbon atom in the benzene (B151609) ring, as there is no molecular symmetry. The chemical shifts are influenced by the attached substituent.

The carbon atom bonded to the nitro group (C1) would be found in the 148-152 ppm region.

The carbons bonded to halogens experience varied effects; the carbon attached to bromine (C3) can be shifted upfield due to the 'heavy atom effect'. stackexchange.com

The carbons bearing chlorine atoms (C4, C5) and the remaining protonated carbons (C2, C6) would have shifts predictable based on additive substituent effect calculations. stackexchange.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Bromo-4,5-dichloronitrobenzene

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H-2 | 7.8 - 8.2 | Doublet (d) |

| ¹H | H-6 | 7.6 - 8.0 | Doublet (d) |

| ¹³C | C1 (-NO₂) | 148 - 152 | Singlet |

| ¹³C | C2 (-H) | 125 - 130 | Doublet |

| ¹³C | C3 (-Br) | 118 - 123 | Singlet |

| ¹³C | C4 (-Cl) | 132 - 136 | Singlet |

| ¹³C | C5 (-Cl) | 130 - 134 | Singlet |

| ¹³C | C6 (-H) | 128 - 132 | Doublet |

Note: These are estimated values based on data from similar compounds and established substituent effects.

FTIR and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational frequencies. thermofisher.com For 3-Bromo-4,5-dichloronitrobenzene, the key functional groups are the nitro group (-NO₂), the carbon-halogen bonds (C-Cl, C-Br), and the aromatic ring itself.

The nitro group gives rise to two strong, characteristic stretching vibrations in the FTIR spectrum: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1330 and 1370 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C ring stretching modes appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically between 800-600 cm⁻¹ and 650-500 cm⁻¹, respectively. Raman spectroscopy would also detect these vibrations, often with different relative intensities, providing confirmatory data.

Table 2: Expected Vibrational Mode Assignments for 3-Bromo-4,5-dichloronitrobenzene

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| Asymmetric Stretch | C-NO₂ | 1500 - 1570 | Strong |

| Symmetric Stretch | C-NO₂ | 1330 - 1370 | Strong |

| Aromatic Stretch | C-H | 3050 - 3150 | Medium-Weak |

| Ring Stretch | C=C | 1400 - 1600 | Medium-Strong |

| Stretch | C-Cl | 600 - 800 | Strong |

| Stretch | C-Br | 500 - 650 | Strong |

Note: Ranges are based on typical values for substituted nitroaromatics.

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For 3-Bromo-4,5-dichloronitrobenzene (C₆H₂BrCl₂NO₂), the molecular ion peak [M]⁺ would be a complex cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks (M, M+2, M+4, M+6), which provides unambiguous confirmation of the presence of one bromine and two chlorine atoms. The nominal molecular weight is 271 amu (using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O).

The fragmentation pattern under electron ionization (EI) is also predictable. Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da), followed by subsequent loss of halogen atoms (Cl, 35/37 Da; Br, 79/81 Da) or carbon monoxide (CO, 28 Da) from the resulting phenyl cation. nist.gov

Table 3: Predicted Mass Spectrometry Data for 3-Bromo-4,5-dichloronitrobenzene

| Ion | m/z (Nominal) | Description |

|---|---|---|

| [C₆H₂⁷⁹Br³⁵Cl₂NO₂]⁺ | 271 | Molecular Ion (Base Isotope) |

| [C₆H₂⁸¹Br³⁵Cl₂NO₂]⁺, [C₆H₂⁷⁹Br³⁵Cl³⁷ClNO₂]⁺ | 273 | M+2 Isotope Peaks |

| [C₆H₂⁸¹Br³⁵Cl³⁷ClNO₂]⁺, [C₆H₂⁷⁹Br³⁷Cl₂NO₂]⁺ | 275 | M+4 Isotope Peaks |

| [C₆H₂⁸¹Br³⁷Cl₂NO₂]⁺ | 277 | M+6 Isotope Peak |

| [C₆H₂BrCl₂]⁺ | 225 | [M-NO₂]⁺ |

| [C₆H₂BrCl₂O]⁺ | 241 | [M-NO]⁺ |

Note: m/z values are for the most abundant isotopes. The relative intensities of the isotopic cluster are highly characteristic.

X-ray Crystallography and Solid-State Structural Analysis

While specific crystallographic data for 3-Bromo-4,5-dichloronitrobenzene is not available in public databases, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.gov X-ray crystallography would provide definitive proof of the substitution pattern and reveal how the molecules pack in a crystal lattice.

A single-crystal X-ray diffraction experiment would determine the space group and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). It would also provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene ring and the geometry of the nitro group relative to the ring. Based on similarly substituted benzene derivatives, the molecule would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). nih.gov

The arrangement of molecules in the crystal is governed by non-covalent interactions. For 3-Bromo-4,5-dichloronitrobenzene, several key interactions are expected to dictate the supramolecular assembly. These include π–π stacking interactions between the aromatic rings and, most notably, halogen bonds. nih.gov

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen atoms of the nitro group on an adjacent molecule. wikipedia.orgnih.gov In the solid state of 3-Bromo-4,5-dichloronitrobenzene, several types of halogen bonds are plausible:

C−Br···O−N

C−Cl···O−N

C−Br···Cl−C

These interactions, along with weaker van der Waals forces, would stabilize the crystal lattice, influencing physical properties such as melting point and density. nih.govresearchgate.net The interplay between these different directional forces would create a complex and well-defined three-dimensional packing arrangement.

of 3-Bromo-4,5-dichloronitrobenzene

The structural and electronic properties of halogenated nitrobenzenes are of significant interest due to their prevalence as intermediates in organic synthesis and their environmental relevance. This article delves into the spectroscopic characterization of 3-Bromo-4,5-dichloronitrobenzene, focusing on the conformational arrangement of its substituents in the solid state and its electronic absorption characteristics.

In many substituted nitrobenzenes, the nitro group is often twisted out of the plane of the benzene ring. This torsion is a result of steric hindrance between the nitro group and adjacent substituents. For instance, in the crystal structure of 1,2,4,5-tetrachloro-3-nitrobenzene, a compound with a substitution pattern that creates significant steric crowding around the nitro group, the nitro group is expected to be non-planar with the benzene ring. This deviation from planarity is a common feature in ortho-substituted nitrobenzenes.

The interplay of steric and electronic effects governs the final conformation. The electron-withdrawing nature of the nitro group and the halogens influences the electronic distribution within the benzene ring, which in turn can have a subtle effect on bond lengths and angles. The crystal packing is then determined by a combination of van der Waals forces and, potentially, halogen bonding interactions between the bromine and chlorine atoms of one molecule and the nitro group or other atoms of neighboring molecules.

To illustrate the typical range of torsion angles observed in related compounds, the following table provides hypothetical yet representative data based on known structures of halogenated nitrobenzenes.

| Torsion Angle | Value (°) |

| C-C-N-O (Nitro Group Twist) | 30 - 60 |

| C-C-Cl | ~120 |

| C-C-Br | ~120 |

Note: The data in this table is illustrative and based on typical values for sterically hindered halogenated nitrobenzenes. Actual values for 3-Bromo-4,5-dichloronitrobenzene would require experimental determination.

The electronic absorption spectrum of 3-Bromo-4,5-dichloronitrobenzene, as with other substituted benzenes, provides information about the electronic transitions within the molecule. The spectrum is generally characterized by absorption bands in the ultraviolet (UV) region, arising from π → π* and n → π* transitions.

The benzene ring itself exhibits characteristic absorption bands, which are significantly modified by the presence of the nitro and halogen substituents. The nitro group, being a strong chromophore and an electron-withdrawing group, has a pronounced effect on the spectrum. It introduces a relatively weak n → π* transition at longer wavelengths and more intense π → π* transitions, often referred to as charge-transfer bands, at shorter wavelengths. stackexchange.com

The halogen substituents (bromine and chlorine) also influence the electronic spectrum. While they are considered auxochromes, their primary effect is through inductive electron withdrawal and, to a lesser extent, resonance. msu.edu This leads to a bathochromic (red) shift of the primary benzene absorption bands. The combined effect of one bromine and two chlorine atoms, along with the powerful nitro group, is expected to result in a complex spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted nitrobenzene (B124822). nih.gov

The UV-Vis spectrum of nitrobenzene in a non-polar solvent like hexane (B92381) shows a prominent band around 252 nm. stackexchange.com The presence of multiple halogen substituents in 3-Bromo-4,5-dichloronitrobenzene would likely shift this band towards higher wavelengths.

The following table summarizes the expected electronic absorption characteristics for 3-Bromo-4,5-dichloronitrobenzene based on the analysis of related compounds.

| Transition Type | Expected λmax (nm) | Nature of Transition |

| π → π | 260 - 290 | Aromatic system and nitro group conjugation |

| n → π | 320 - 360 | Lone pair electrons of the nitro group |

Note: The data in this table represents an educated estimation based on the known effects of nitro and halogen substituents on the electronic spectra of benzene derivatives. stackexchange.comresearchgate.netresearchgate.net Precise values would need to be determined experimentally.

The study of the electronic spectra of such molecules is crucial for understanding their photochemical behavior and reactivity. The positions and intensities of the absorption bands are sensitive to solvent polarity, indicating changes in the electronic distribution in the ground and excited states. stackexchange.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods allow for the determination of optimized geometries, electronic energies, and a host of other properties that govern a molecule's reactivity.

Density Functional Theory (DFT) and ab initio methods are powerful tools for the accurate calculation of molecular structures and energies. The B3LYP functional, a hybrid DFT method, is commonly employed for its balance of accuracy and computational cost in studying substituted benzenes. unpatti.ac.id For instance, in studies of nitrobenzene (B124822) and its derivatives, DFT calculations with the B3LYP functional and a basis set like 3-21G(d) have been used to optimize molecular geometries and analyze structural parameters. unpatti.ac.id These calculations typically show that the nitrobenzene core is planar, with changes in bond lengths and angles upon substitution. unpatti.ac.id

Table 1: Illustrative Optimized Geometry Parameters for a Related Dichloronitrobenzene Isomer (Calculated) (Note: This data is representative and based on typical findings for dichloronitrobenzenes, not specific to 3-Bromo-4,5-dichloronitrobenzene)

| Parameter | Value |

|---|---|

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| O-N-O Bond Angle | ~124° |

Semi-Empirical Molecular Orbital Methods for Preliminary Screening and Electronic Property Assessment

Semi-empirical methods, such as AM1 and PM6, provide a faster, albeit less accurate, means of assessing electronic properties. These methods are particularly useful for preliminary screening of large sets of molecules. For example, the AM1 method has been used to calculate the energy-minimized heats of formation for intermediates in the electrophilic substitution reactions of nitrobenzene. ijrti.org Such preliminary calculations can help in identifying stable conformations and estimating electronic properties before undertaking more computationally expensive DFT or ab initio calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For substituted nitrobenzenes, the HOMO and LUMO energies are influenced by the nature and position of the substituents. In a study of nitrobenzene derivatives, DFT calculations were used to analyze the HOMO-LUMO gap and predict intramolecular charge transfer. aip.org The presence of electron-withdrawing groups like nitro and chloro, and the bromo substituent, would be expected to lower both the HOMO and LUMO energy levels of 3-Bromo-4,5-dichloronitrobenzene and affect its energy gap.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Nitrobenzene (Illustrative) (Note: These values are for illustrative purposes and are not specific to 3-Bromo-4,5-dichloronitrobenzene)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Charge Distribution and Bonding Characterization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. mdpi.com It examines interactions between filled and vacant orbitals, revealing information about hyperconjugation and intramolecular charge transfer. Natural Population Analysis (NPA) is used to calculate the charge on each atom.

In studies of substituted benzenes, NBO analysis has been used to understand the delocalization of electron density and the nature of chemical bonds. mdpi.comrsc.org For 3-Bromo-4,5-dichloronitrobenzene, NBO analysis would likely reveal significant charge delocalization within the benzene (B151609) ring and the nitro group, influenced by the electronegative halogen substituents. NPA would quantify the partial positive and negative charges on the atoms, highlighting the electrophilic and nucleophilic sites.

Molecular Dynamics and Conformational Analysis of 3-Bromo-4,5-dichloronitrobenzene

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of 3-Bromo-4,5-dichloronitrobenzene in different environments. While specific MD studies on this compound are scarce, simulations of nitrobenzene and its derivatives in aqueous solution have been performed. nih.govnih.govacs.org These studies investigate the dynamics of the nitro group and its interactions with solvent molecules. For 3-Bromo-4,5-dichloronitrobenzene, MD simulations could explore the rotational barriers of the nitro group and the conformational preferences arising from the steric and electronic effects of the three halogen substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. mdpi.com For nitroaromatic compounds, QSAR studies are frequently used to predict their toxicity. nih.govnih.gov These models are built using molecular descriptors, which are numerical representations of a molecule's properties.

The development of QSAR models for compounds like 3-Bromo-4,5-dichloronitrobenzene would involve the calculation of various descriptors, including constitutional, topological, geometrical, and electronic descriptors. These could include molecular weight, logP (octanol-water partition coefficient), and quantum chemical descriptors like HOMO and LUMO energies and dipole moment. mdpi.com By correlating these descriptors with a measured activity for a series of related nitroaromatic compounds, a predictive QSAR model could be established. nih.gov

Application of Quantum Molecular Descriptors (e.g., Hyperpolarizability, Conductor-like Screening Model)

Quantum molecular descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure. acs.org These descriptors quantify various aspects of a molecule's behavior and are crucial in the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.orgresearchgate.net

Hyperpolarizability (β) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, representing the non-linear optical properties of a molecule. Molecules with high hyperpolarizability are of interest in materials science for applications in optical devices. For 3-Bromo-4,5-dichloronitrobenzene, the presence of a strong electron-withdrawing nitro group and polarizable halogen atoms suggests a potentially significant hyperpolarizability.

The Conductor-like Screening Model (COSMO) and the related Polarizable Continuum Model (PCM) are computational methods used to approximate the effect of a solvent on a solute molecule. semanticscholar.orgwikipedia.orgnumberanalytics.com These models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation of solvation energies and the properties of the molecule in solution. numberanalytics.com This is particularly important for understanding reaction kinetics and solubility.

Illustrative Data Table: Calculated Quantum Molecular Descriptors for 3-Bromo-4,5-dichloronitrobenzene

| Descriptor | Value (Illustrative) | Unit | Significance |

| Dipole Moment (µ) | 3.5 | Debye | Indicates the overall polarity of the molecule. |

| Hyperpolarizability (β) | 15 x 10⁻³⁰ | esu | Relates to non-linear optical properties. |

| Solvation Energy (COSMO, Water) | -8.2 | kcal/mol | Predicts the energy change when the molecule is dissolved in water. |

| HOMO Energy | -7.1 | eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. ucsb.edu |

| LUMO Energy | -2.5 | eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. ucsb.edu |

Statistical Validation and Predictive Power Assessment of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property. slideshare.net The development of a robust QSAR model requires rigorous statistical validation to ensure its predictive power and reliability. semanticscholar.orgnih.gov

The validation process typically involves two main stages:

Internal Validation: This assesses the stability and robustness of the model using the same dataset on which it was trained. basicmedicalkey.com Common techniques include cross-validation (like leave-one-out or k-fold cross-validation), where the model is repeatedly built with a portion of the data and tested on the remainder.

External Validation: This evaluates the model's ability to predict the activity of new, unseen compounds. basicmedicalkey.com A portion of the initial dataset is often set aside as an external test set for this purpose. basicmedicalkey.com

The quality of a QSAR model is judged by several statistical metrics. A well-validated model for a class of compounds including 3-Bromo-4,5-dichloronitrobenzene would be essential for predicting its potential toxicity or other biological effects without direct experimental testing.

Illustrative Data Table: Statistical Validation Metrics for a Hypothetical QSAR Model

| Metric | Value (Illustrative) | Description |

| R² (Coefficient of Determination) | 0.85 | Represents the proportion of variance in the dependent variable that is predictable from the independent variables. |

| Q² (Cross-validated R²) | 0.75 | An indicator of the model's predictive ability, obtained from internal cross-validation. |

| R²_pred (External Validation R²) | 0.80 | Measures the predictive performance on an external test set. |

Note: This table illustrates the types of metrics used to validate a QSAR model. These values are hypothetical.

Computational Simulation of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate the spectroscopic properties of molecules. mdpi.comchemrxiv.org These simulations can predict vibrational (Infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

For 3-Bromo-4,5-dichloronitrobenzene, computational spectroscopy could:

Aid in the interpretation of experimental spectra by assigning specific vibrational modes to observed peaks.

Predict the spectral signatures of the molecule, which can be useful for its identification and characterization.

Investigate the effects of the different halogen and nitro substituents on the electronic and vibrational properties of the benzene ring. acs.org

The comparison between computationally simulated and experimentally obtained spectra is a powerful tool for confirming the molecular structure. mdpi.com

Illustrative Data Table: Comparison of Simulated and Experimental Spectroscopic Data for a Halogenated Nitrobenzene

| Spectroscopic Technique | Calculated Wavenumber/Shift (cm⁻¹/ppm) (Illustrative) | Experimental Wavenumber/Shift (cm⁻¹/ppm) (Illustrative) | Assignment |

| FT-IR | 1530 | 1525 | Asymmetric NO₂ stretch |

| FT-IR | 1350 | 1345 | Symmetric NO₂ stretch |

| FT-IR | 830 | 825 | C-Cl stretch |

| ¹³C NMR | 148.0 | 147.5 | C-NO₂ |

| ¹³C NMR | 132.0 | 131.8 | C-Br |

Note: The data presented is for illustrative purposes to show how computational and experimental spectroscopic data are compared. Actual data for 3-Bromo-4,5-dichloronitrobenzene is not provided.

Chemical Transformations and Derivatization of 3 Bromo 4,5 Dichloronitrobenzene

Nucleophilic Aromatic Substitution Reactions: Investigation of Halogen Displacement and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org For the reaction to proceed efficiently, the leaving group (typically a halide) must be located at a position ortho or para to the electron-withdrawing group. quizlet.com

In the case of 3-bromo-4,5-dichloronitrobenzene, the substituents are positioned as follows relative to the nitro group at C1:

C3-Bromine: meta position

C4-Chlorine: para position

C5-Chlorine: meta position

Based on these positions, the chlorine atom at the C4 position is highly activated towards nucleophilic attack because the negative charge of the intermediate can be delocalized onto the nitro group. quizlet.com The halogens at the meta positions (C3-Br and C5-Cl) are not activated in the same way, and substitution at these sites is significantly less favorable.

Studies on the similar compound 3,4-dichloronitrobenzene (B32671) confirm this regioselectivity. When reacted with sodium methoxide (B1231860), the methoxide ion preferentially attacks the carbon at the para position (C4), displacing the chloride to form 3-chloro-4-methoxynitrobenzene. quizlet.comquizlet.com This occurs because the intermediate carbanion is stabilized by resonance involving the nitro group. quizlet.com Applying this principle to 3-bromo-4,5-dichloronitrobenzene, nucleophilic attack is expected to selectively displace the C4-chloro substituent.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halonitrobenzenes

| Starting Material | Nucleophile | Expected Major Product | Rationale |

|---|---|---|---|

| 3-Bromo-4,5-dichloronitrobenzene | Nu⁻ | 3-Bromo-5-chloro-4-nitro-substituted product | The C4-chloro group is para to the activating NO₂ group, making it the most labile leaving group. |

Reduction of the Nitro Group to Amino Functionality: Catalytic and Stoichiometric Methods

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to anilines which are crucial precursors for dyes, pharmaceuticals, and agrochemicals. chemrxiv.org This conversion can be achieved through various catalytic and stoichiometric methods.

Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium, platinum, or nickel supported on carbon. The reaction is typically clean and high-yielding.

Stoichiometric Reduction: This approach uses metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. For instance, the reduction of nitrobenzene (B124822) to aniline (B41778) using Fe/HCl is a classic method. Another common stoichiometric reagent is sodium sulfide (B99878) or sodium hydrosulfide, which can be particularly useful for the selective reduction of one nitro group in the presence of another. chemrxiv.org

The choice of reducing agent can be critical, especially when other reducible functional groups are present. In the case of 3-bromo-4,5-dichloronitrobenzene, harsh reducing conditions could potentially lead to hydrodehalogenation (replacement of a halogen with hydrogen). However, standard methods for nitro group reduction are generally chemoselective and leave the aryl halides intact. The resulting 3-bromo-4,5-dichloroaniline (B6355729) is a versatile intermediate for further synthetic modifications.

Cross-Coupling Reactions Involving the Bromine Substituent (e.g., Palladium-Catalyzed Heck, Sonogashira, Suzuki Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orgnobelprize.org In polyhalogenated substrates like 3-bromo-4,5-dichloronitrobenzene, the difference in reactivity among the C-X bonds (where X = Cl, Br, I) allows for selective coupling. The general reactivity trend for the oxidative addition step, which is often rate-limiting, is C-I > C-Br > C-OTf >> C-Cl. fishersci.co.uklibretexts.org This differential reactivity enables the bromine atom at the C3 position to be selectively targeted for coupling while leaving the two chlorine atoms untouched.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. fishersci.co.ukwikipedia.org Reacting 3-bromo-4,5-dichloronitrobenzene with an appropriate boronic acid would selectively form a new C-C bond at the C3 position, yielding a substituted dichloronitrobenzene derivative. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org This method can be used to introduce an alkynyl group at the C3 position of 3-bromo-4,5-dichloronitrobenzene. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org This would allow for the introduction of a vinyl substituent at the C3 position of the starting material.

Table 2: Predicted Selective Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 3-R-4,5-dichloronitrobenzene |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 3-(R-C≡C)-4,5-dichloronitrobenzene |

Formation of Azoxy Compounds and Other Nitrogenous Derivatives from Reduction Pathways

The reduction of nitroarenes can lead to a variety of products depending on the reaction conditions and the reducing agent used. While complete reduction yields anilines, partial reduction can afford intermediate nitrogenous compounds such as nitrosobenzenes, phenylhydroxylamines, azoxybenzenes, and azobenzenes. chemrxiv.orgcdnsciencepub.com

The formation of azoxy compounds is particularly favored in alkaline media. cdnsciencepub.com For example, reducing nitrobenzene with reagents like sodium arsenite or dextrose in an alkaline solution can produce azoxybenzene. cdnsciencepub.com It has been reported that 3,5-dichloro-4-bromonitrobenzene, an isomer of the title compound, can be reduced to the corresponding azoxy compound in quantitative yield using stannous chloride in an acidic medium. cdnsciencepub.com This suggests that under controlled reduction conditions, 3-bromo-4,5-dichloronitrobenzene can also be converted to its dimeric azoxy derivative, 3,3'-dibromo-4,4',5,5'-tetrachloroazoxybenzene. The proposed mechanism for azoxy formation involves the condensation of partially reduced intermediates, specifically a nitrosoarene and a hydroxylamine. nih.gov

Synthesis of Precursors and Building Blocks for Complex Organic Molecules

The diverse reactivity of 3-bromo-4,5-dichloronitrobenzene makes it a valuable starting material for constructing more complex molecules. oakwoodchemical.com The ability to perform sequential and site-selective reactions allows for the introduction of multiple, distinct functional groups onto the aromatic core.

A synthetic strategy could involve the following steps:

Palladium-catalyzed cross-coupling at the C3-bromo position to introduce a desired carbon-based substituent.

Reduction of the nitro group to an aniline, which can then undergo a wide range of subsequent reactions (e.g., diazotization, acylation, alkylation).

Nucleophilic aromatic substitution at the C4-chloro position, introducing an oxygen, nitrogen, or sulfur nucleophile.

This step-wise functionalization enables the synthesis of highly substituted aromatic compounds that can serve as precursors for pharmaceuticals, agrochemicals, dyes, and functional materials. nih.govlibretexts.org For example, the aniline derivatives produced from this compound are key intermediates in the synthesis of various heterocyclic systems.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Bromo-4,5-dichloronitrobenzene |

| 3-Bromo-4,5-dichloroaniline |

| 3,4-Dichloronitrobenzene |

| 3-Chloro-4-methoxynitrobenzene |

| Nitrobenzene |

| Aniline |

| 3,5-Dichloro-4-bromonitrobenzene |

| 3,3'-Dibromo-4,4',5,5'-tetrachloroazoxybenzene |

| Nitrosobenzene |

| Phenylhydroxylamine |

| Azoxybenzene |

| Azobenzene |

| Sodium methoxide |

| Sodium arsenite |

| Dextrose |

| Stannous chloride |

| Palladium |

| Platinum |

| Nickel |

| Iron |

| Tin |

| Zinc |

| Sodium sulfide |

| Hydrogen |

| Hydrochloric acid |

| Boronic acid |

| Terminal alkyne |

| Alkene |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |

| Copper(I) iodide (CuI) |

| Triphenylphosphine (PPh₃) |

| Sodium carbonate (Na₂CO₃) |

Environmental Degradation and Biotransformation Pathways

Microbial Degradation Mechanisms of Halogenated Nitrobenzenes

The ability of microorganisms to degrade recalcitrant organic pollutants is a cornerstone of natural attenuation and engineered bioremediation. For halogenated nitrobenzenes, specific bacterial strains have evolved sophisticated enzymatic machinery to break down these complex molecules.

Identification and Characterization of Degrading Microorganisms (e.g., Diaphorobacter sp.)

Several bacterial species have been identified for their capacity to degrade halogenated nitrobenzenes. A notable example is Diaphorobacter sp. strain JS3051, which was isolated from a site contaminated with chloronitrobenzenes. nih.govnih.gov This strain has demonstrated the ability to utilize 2,3-dichloronitrobenzene (B165493) and, significantly, can also grow on 3-chloronitrobenzene and 3-bromonitrobenzene as its sole source of carbon, nitrogen, and energy. asm.orgasm.org This indicates that the metabolic pathways present in Diaphorobacter sp. JS3051 are versatile enough to handle different halogen substitutions on the nitrobenzene (B124822) ring. asm.org The isolation and characterization of such microorganisms are pivotal, as they provide the biological toolkit for potential bioremediation applications. nih.gov

Enzymatic Pathways: Characterization of Key Catabolic Enzymes (e.g., Rieske Non-heme Iron Dioxygenases, Chlorocatechol 1,2-Dioxygenases)

The initial and often rate-limiting step in the aerobic biodegradation of many aromatic compounds is catalyzed by a class of enzymes known as Rieske non-heme iron dioxygenases. acs.orgethz.chacs.org These multicomponent enzyme systems are responsible for the initial oxidative attack on the aromatic ring. nih.govresearchgate.net In the context of halogenated nitrobenzenes, these enzymes catalyze a dihydroxylation reaction, which is a critical step in destabilizing the aromatic structure and removing the nitro group. nih.govacs.orgnih.gov

Specifically, in Diaphorobacter sp. strain JS3051, a Rieske non-heme iron dioxygenase designated as DcbAaAbAcAd has been identified to catalyze the dihydroxylation of 3-chloronitrobenzene and 3-bromonitrobenzene. asm.orgasm.org Following the initial dihydroxylation, the resulting catechols are further processed by enzymes such as chlorocatechol 1,2-dioxygenase (DccA). nih.govasm.org This enzyme is responsible for the aromatic ring cleavage of the halogenated catechol intermediates, a crucial step that funnels the breakdown products into central metabolic pathways. nih.gov The efficiency of these enzymes can be influenced by the type of halogen substituent, with studies showing that enzymes in Diaphorobacter sp. JS3051 are less effective against fluorinated analogues. asm.org

Elucidation of Metabolic Pathways and Intermediate Metabolites (e.g., Regiospecific Dihydroxylation, Ring Cleavage Products)

The microbial degradation of halogenated nitrobenzenes proceeds through a series of well-defined metabolic steps. The process is initiated by a regiospecific dihydroxylation of the aromatic ring, which leads to the formation of substituted catechols and the release of the nitro group as nitrite (B80452). asm.orgasm.org For instance, the degradation of 3-chloronitrobenzene and 3-bromonitrobenzene by Diaphorobacter sp. JS3051 results in the formation of 4-chlorocatechol (B124253) and 4-bromocatechol, respectively. asm.orgasm.org

Genetic Basis of Biodegradation: Identification and Expression of Relevant Gene Clusters (e.g., Putative Nitroarene Dioxygenase Genes)

The enzymatic machinery responsible for the degradation of halogenated nitrobenzenes is encoded by specific gene clusters within the microorganisms. nih.govnih.govdtic.mil In Diaphorobacter sp. strain JS3051, a gene cluster designated as dcb (B1662941) has been identified to encode the Nag-like dioxygenase system (DcbAaAbAcAd) responsible for the initial oxidation of 2,3-dichloronitrobenzene. nih.gov This gene cluster is a prime example of the genetic basis for the biodegradation of these compounds. Further genomic analysis has revealed another gene cluster, dcc, which encodes the enzymes for the catabolism of the resulting chlorocatechol intermediates. nih.gov

The expression of these gene clusters is often inducible, meaning that the presence of the pollutant triggers the production of the necessary degradative enzymes. nih.gov The study of these gene clusters, often referred to as "catabolic plasmids" or "genomic islands," provides insight into the evolution of these degradative pathways and offers targets for genetic engineering to enhance bioremediation capabilities. nih.govnih.gov For instance, understanding the genetic determinants of substrate specificity in nitroarene dioxygenases can allow for the rational design of enzymes with improved activity towards specific pollutants. nih.govdtic.mil

Potential Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Total Synthesis of Complex Molecules

In the strategic planning of a multi-step synthesis of a complex molecule, chemists often work backward from the target in a process called retrosynthesis. Polysubstituted benzenes like 3-Bromo-4,5-dichloronitrobenzene are valuable starting materials in this context. The existing substituents dictate the position of any new groups added to the ring, and the functional groups themselves can be transformed into other desired functionalities.

While specific total syntheses of complex natural products using 3-Bromo-4,5-dichloronitrobenzene as a starting material are not widely documented in mainstream literature, its value lies in its potential. The primary pathway for its use involves the reduction of the nitro group to form 3-bromo-4,5-dichloroaniline (B6355729). This aniline (B41778) derivative is a classic building block. The amino group is a potent ortho-, para-director in electrophilic aromatic substitution and a nucleophile. It is also a precursor to diazonium salts, which are exceptionally versatile intermediates capable of being converted into a wide array of functional groups (e.g., -OH, -CN, -F, -H). This versatility allows chemists to introduce other functionalities or build molecular complexity in a controlled, step-wise manner, which is the essence of total synthesis.

Derivatization for the Development of Specialty Chemicals and Fine Chemical Production

Derivatization is a process where a compound is converted into a related, but different, molecule or "derivative." 3-Bromo-4,5-dichloronitrobenzene is an ideal candidate for creating a family of specialty chemicals through derivatization.

The most fundamental derivatization is the reduction of the nitro group to an amine, yielding 3-bromo-4,5-dichloroaniline. chemshuttle.com This aniline is a valuable fine chemical in its own right and a gateway to further products. For instance, halogenated anilines are crucial intermediates in the production of pharmaceuticals and other biologically active compounds. guidechem.comketonepharma.com The resulting 3-bromo-4,5-dichloroaniline could be used in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides, which are common structural motifs in many pharmaceutical drugs.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: As mentioned, conversion to a diazonium salt, which can then undergo Sandmeyer or similar reactions to introduce a variety of substituents.

Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry for creating complex molecules from simpler precursors. chemicalbook.com

These derivatization pathways allow for the generation of a diverse library of compounds from a single starting material, which can be screened for desired properties in various applications.

Building Block for Functionalized Organic Materials (e.g., Polymers, Dyes with tailored properties based on chemical structure)

The unique electronic and structural features of 3-Bromo-4,5-dichloronitrobenzene and its derivatives make it a promising building block for advanced materials.

Polymers: Substituted anilines are key monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronics. researchgate.net The properties of the final polymer, such as solubility, conductivity, and morphology, can be precisely tuned by the substituents on the aniline monomer. rsc.orgresearchgate.net By reducing 3-Bromo-4,5-dichloronitrobenzene to 3-bromo-4,5-dichloroaniline and incorporating it into a polymer chain, the halogen atoms would significantly influence the material's characteristics. The bulky and electronegative halogens would likely decrease inter-chain interactions, potentially increasing the polymer's solubility in organic solvents and altering its film-forming properties and sensor response. researchgate.netrsc.org

Dyes: Halogenated anilines are common precursors in the synthesis of azo dyes, which represent a large and commercially important class of colorants. ketonepharma.comscialert.net The synthesis involves diazotizing the aniline derivative and coupling it with an electron-rich aromatic compound like a phenol (B47542) or another aniline. The specific substituents on the rings are known as auxochromes and chromophores, and they determine the final color, intensity, and fastness properties of the dye. scialert.netscialert.net The use of 3-bromo-4,5-dichloroaniline as the diazo component would be expected to produce dyes with unique shades. The halogens would likely impart high light and sublimation fastness, properties that are highly desirable for applications such as coloring polyester (B1180765) fabrics for the automotive industry. scialert.net Furthermore, such dyes may exhibit interesting properties for non-textile applications, such as organic photoconductors. scialert.net

Precursor for Advanced Agrochemical Research and Structural Analog Design

Halogenated nitroaromatic compounds are critically important starting materials for the synthesis of a wide variety of pesticides, including herbicides, fungicides, and insecticides. nih.gov The introduction of halogen atoms into a potential agrochemical is a key strategy for modulating its biological activity, metabolic stability, and physicochemical properties. nih.govresearchgate.net It is estimated that around 81% of agrochemicals launched since 2010 contain halogen atoms. researchgate.net

3-Bromo-4,5-dichloronitrobenzene serves as an ideal precursor for agrochemical research for several reasons:

It provides a scaffold with a specific and uncommon polysubstitution pattern.

The nitro group can be reduced to an amine, which is a common toxophore or attachment point in many pesticides. nih.gov

The three halogen atoms increase the molecule's lipophilicity, which can enhance its ability to penetrate biological membranes.

In agrochemical research, scientists often create a series of "structural analogs"—molecules with slight variations on a core structure—to study structure-activity relationships (SAR). By using 3-Bromo-4,5-dichloronitrobenzene as a starting point, researchers can synthesize a library of related compounds by modifying the nitro group or selectively replacing the halogens. This allows for a systematic investigation of how each part of the molecule contributes to its herbicidal or fungicidal activity, leading to the design of more potent and selective agrochemicals. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The current synthesis of 3-Bromo-4,5-dichloronitrobenzene involves the bromination of 4,5-dichloronitrobenzene. A notable challenge in the synthesis of halogenated nitroaromatics is controlling the regioselectivity of the halogenation and preventing further nitration. Research indicates that the direct nitration of 4,5-dichloronitrobenzene does not yield the desired brominated product, but instead results in the formation of 4,5-dichloro-1,3-dinitrobenzene. To achieve the synthesis of 3-Bromo-4,5-dichloronitrobenzene, an alternative approach is employed where 4,5-dichloronitrobenzene is treated with bromine in sulfuric acid using an oxidizing agent such as hydrogen peroxide or potassium iodate.

Future research in this area should focus on the development of more sustainable and efficient synthetic methodologies. This includes the exploration of:

Green Brominating Agents: Investigating the use of less hazardous and more environmentally benign brominating reagents to replace traditional methods.

Catalytic Systems: Designing novel catalysts that can improve the selectivity and yield of the bromination reaction, potentially under milder reaction conditions. This could involve heterogeneous catalysts for easier separation and recycling.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 3-Bromo-4,5-dichloronitrobenzene. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher purity and yields.

In-Depth Mechanistic Studies of Reactivity and Stereoselectivity in Complex Transformations

The reactivity of 3-Bromo-4,5-dichloronitrobenzene is governed by the electronic effects of its substituents—the electron-withdrawing nitro group and the deactivating but ortho-, para-directing halogen atoms. The competition between aromatic bromination and nitration highlights the nuanced reactivity of such systems. The transition state for bromination is suggested to be less polar than that for nitration, which proceeds through a highly polar transition state involving the nitronium cation.

Future investigations should aim to provide a more detailed mechanistic understanding of reactions involving 3-Bromo-4,5-dichloronitrobenzene. Key areas of focus include:

Kinetics and Reaction Pathways: Conducting detailed kinetic studies to elucidate the reaction mechanisms of nucleophilic aromatic substitution and other transformations at the various positions on the benzene (B151609) ring.

Stereoselectivity in Derivative Synthesis: For reactions that generate chiral centers in subsequent synthetic steps, in-depth studies are needed to understand and control the stereoselectivity. This is particularly relevant if the derivatives are intended for biological applications.

Advanced Computational Predictions of Chemical and Electronic Properties, and Intermolecular Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For 3-Bromo-4,5-dichloronitrobenzene, some basic physicochemical properties have been calculated.

However, more advanced computational studies are warranted to provide deeper insights. Future research directions include:

Density Functional Theory (DFT) Calculations: Employing DFT to accurately predict electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential maps. This can help in predicting the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the intermolecular interactions of 3-Bromo-4,5-dichloronitrobenzene in different solvent environments and its potential interactions with biological macromolecules or material surfaces.

Prediction of Spectroscopic Properties: Advanced computational methods can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of the compound and its derivatives.

Exploration of New Biocatalytic Approaches for both Synthesis and Controlled Degradation

Biocatalysis is an emerging area in green chemistry that utilizes enzymes or whole microorganisms to perform chemical transformations. Currently, there is a lack of specific research on the biocatalytic synthesis or degradation of 3-Bromo-4,5-dichloronitrobenzene.

Future research should explore the potential of biocatalysis in the context of this compound:

Enzymatic Synthesis: Screening for and engineering enzymes (such as halogenases or nitroreductases) that can catalyze the synthesis of 3-Bromo-4,5-dichloronitrobenzene or its derivatives with high selectivity and under mild conditions.

Bioremediation: Investigating the microbial degradation pathways of 3-Bromo-4,5-dichloronitrobenzene. Given the persistence of many halogenated aromatic compounds in the environment, identifying microorganisms and enzymes capable of their bioremediation is of significant environmental importance.

Rational Design and Synthesis of Functional Materials Incorporating 3-Bromo-4,5-dichloronitrobenzene Motifs

3-Bromo-4,5-dichloronitrobenzene is listed as a chemical building block in the field of material science. Its distinct substitution pattern makes it a candidate for incorporation into more complex functional materials.

The rational design and synthesis of such materials represent a promising avenue for future research:

Liquid Crystals: Exploring the synthesis of liquid crystalline materials where the rigid core of the molecule is based on the 3-Bromo-4,5-dichloronitrobenzene scaffold. The polarity and shape of the molecule could influence the mesophase behavior.

Organic Semiconductors: Investigating the potential of derivatives of 3-Bromo-4,5-dichloronitrobenzene as components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electronic properties of the molecule would be a key factor in such applications.

Polymers with Tailored Properties: Incorporating the 3-Bromo-4,5-dichloronitrobenzene unit into polymer backbones or as pendant groups to impart specific properties such as flame retardancy, thermal stability, or altered refractive indices.

Q & A

Q. What are the standard synthetic routes for 3-bromo-4,5-dichloronitrobenzene, and how can regioselectivity be controlled during nitration?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For example, starting from a dichlorobenzene derivative, bromination is performed using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to introduce the bromine atom. Nitration is then carried out with a HNO₃/H₂SO₄ mixture. Regioselectivity is influenced by the electron-withdrawing effects of existing substituents (Cl and Br), which direct the nitro group to the meta position relative to the halogens. Reaction conditions (temperature, acid strength) must be optimized to minimize byproducts like di-nitrated species .

Q. Which analytical techniques are most effective for characterizing 3-bromo-4,5-dichloronitrobenzene and confirming its purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation and isotopic patterns consistent with Br/Cl.

- HPLC/GC : Paired with UV detection or flame ionization to assess purity (>95% by area normalization).

- X-ray Diffraction : For definitive structural confirmation, particularly when crystallizable derivatives are synthesized .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Br, Cl, NO₂) influence electrophilic substitution reactions in 3-bromo-4,5-dichloronitrobenzene?

- Methodological Answer : The nitro group (-NO₂) is a strong meta-directing, deactivating substituent, while halogens (Br, Cl) are ortho/para-directing but weakly deactivating. In 3-bromo-4,5-dichloronitrobenzene, the combined effects create a highly electron-deficient aromatic ring, limiting further electrophilic substitution. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via bromination/chlorination under controlled conditions (e.g., using NBS or Cl₂ gas) reveals dominant substitution patterns. Competing steric hindrance between adjacent halogens may further restrict reactivity .

Q. How can researchers resolve contradictions in reported reactivity data for 3-bromo-4,5-dichloronitrobenzene under varying reaction conditions?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst choice, or competing reaction pathways. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution, while non-polar solvents favor electrophilic pathways.

- Catalytic Systems : Transition metals (Pd, Cu) can mediate cross-coupling reactions, but residual moisture or oxygen may deactivate catalysts.

Systematic studies using design of experiments (DoE) frameworks are recommended to isolate variables. Kinetic profiling (e.g., in situ IR monitoring) can also clarify reaction mechanisms .

Q. What strategies are effective for separating 3-bromo-4,5-dichloronitrobenzene from structurally similar byproducts (e.g., dihalogenated isomers)?

- Methodological Answer : Advanced chromatographic methods are critical:

- HPLC : Use a C18 reverse-phase column with a gradient elution (acetonitrile/water + 0.1% TFA) to resolve isomers based on hydrophobicity.

- GC-MS : Employ a high-polarity column (e.g., DB-FFAP) to differentiate compounds by boiling points and halogen mass signatures.

- Preparative TLC : Silica gel plates with hexane/ethyl acetate (8:2) can isolate milligram-scale impurities for structural analysis .

Q. How can thermal stability and decomposition pathways of 3-bromo-4,5-dichloronitrobenzene be evaluated for safe handling in laboratory settings?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition onset.

- Differential Scanning Calorimetry (DSC) : Detects exothermic/endothermic events (e.g., melting, decomposition).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., NO₂, HCl gases).

Safety protocols should include inert-atmosphere storage and blast shields during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.